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molecular formula C9H9FO4 B8339855 (4-Fluoro-5-hydroxy-2-methylphenyl) methyl carbonate

(4-Fluoro-5-hydroxy-2-methylphenyl) methyl carbonate

Cat. No. B8339855
M. Wt: 200.16 g/mol
InChI Key: IHPUFQUSNFAXHH-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

A solution of sodium nitrite (1.63 g, 23 mmol) in water (19 ml) and ice (48 g) was added dropwise to a solution of (5-amino-4-fluoro-2-methylphenyl) methyl carbonate (3.93 g, 20 mmol) in 35% sulphuric acid (48 ml) at 0° C. The mixture was stirred at 0° C. for 30 minutes and a solution of copper(II)nitrate trihydrate (467 g, 1.93 mol) in water (780 ml) followed by copper(II)oxide (2.65 g, 18 mmol) was added. The solution was extracted with ethyl acetate, the organic layer was washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography eluting with petroleum ether/ethyl acetate (8/2) to give (4-fluoro-5-hydroxy-2-methylphenyl) methyl carbonate (2.13 g, 53%) as a yellow solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step Two
Quantity
467 g
Type
catalyst
Reaction Step Three
Quantity
2.65 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].[C:5](=[O:18])([O:16][CH3:17])[O:6][C:7]1[CH:12]=[C:11](N)[C:10]([F:14])=[CH:9][C:8]=1[CH3:15]>O.S(=O)(=O)(O)O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu]=O>[C:5](=[O:18])([O:16][CH3:17])[O:6][C:7]1[CH:12]=[C:11]([OH:2])[C:10]([F:14])=[CH:9][C:8]=1[CH3:15] |f:0.1,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
3.93 g
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)N)F)C)(OC)=O
Name
Quantity
19 mL
Type
solvent
Smiles
O
Name
Quantity
48 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
780 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
467 g
Type
catalyst
Smiles
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
2.65 g
Type
catalyst
Smiles
[Cu]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (8/2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)O)F)C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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